3-Bromo-vortioxetine Hydrobromide

Catalog No.
S1811916
CAS No.
M.F
C₁₈H₂₁BrN₂S · HBr
M. Wt
377.348091
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-vortioxetine Hydrobromide

Product Name

3-Bromo-vortioxetine Hydrobromide

Molecular Formula

C₁₈H₂₁BrN₂S · HBr

Molecular Weight

377.348091

Synonyms

1-(2-((3-Bromo-2,4-dimethylphenyl)thio)phenyl)piperazine Hydrobromide;

3-Bromo-vortioxetine hydrobromide is a chemical compound with the molecular formula C18_{18}H22_{22}BrN2_2S and a CAS number of 2725536-51-4. It is a derivative of vortioxetine, which is classified as a multimodal antidepressant primarily used in the treatment of major depressive disorder. The addition of a bromine atom at the third position of the vortioxetine structure enhances its pharmacological properties and specificity in biological interactions .

Typical for organic compounds, including:

  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for further modifications to the compound.
  • Reduction Reactions: The compound may be reduced to yield derivatives with altered functional groups.
  • Formation of Salts: The hydrobromide form indicates that it can form salts with bases, which can be useful in pharmaceutical formulations.

The specific reactivity will depend on the conditions and the presence of other reactants.

3-Bromo-vortioxetine hydrobromide exhibits significant biological activity related to its parent compound, vortioxetine. It primarily acts as an inhibitor of serotonin reuptake while also modulating various serotonin receptor subtypes, including:

  • 5-HT1A Receptor Agonism: Enhances serotonergic neurotransmission.
  • 5-HT3 Receptor Antagonism: Reduces anxiety-related behaviors and gastrointestinal side effects.
  • 5-HT7 Receptor Modulation: Influences circadian rhythms and cognitive functions.

These actions contribute to its potential efficacy in treating depression and improving cognitive functions in patients .

The synthesis of 3-Bromo-vortioxetine hydrobromide typically involves several steps:

  • Bromination: The starting material, vortioxetine, undergoes bromination at the 3-position using brominating agents such as N-bromosuccinimide or elemental bromine.
  • Isolation and Purification: The resulting product is isolated through crystallization or chromatography techniques to obtain pure 3-Bromo-vortioxetine.
  • Hydrobromide Formation: The compound is then treated with hydrobromic acid to form the hydrobromide salt, enhancing its solubility for pharmaceutical applications .

3-Bromo-vortioxetine hydrobromide is primarily researched for its applications in:

  • Antidepressant Therapy: As part of studies exploring new treatments for major depressive disorder.
  • Cognitive Enhancement: Investigating its potential to improve cognitive functions and memory in clinical settings.
  • Pharmacological Research: Serving as a reference compound in studies aimed at understanding serotonin receptor interactions and their implications in mental health disorders .

Studies on 3-Bromo-vortioxetine hydrobromide focus on its interactions with various neurotransmitter systems. Key findings include:

  • Synergistic Effects with Other Antidepressants: Research indicates that combining this compound with other antidepressants may enhance therapeutic outcomes.
  • Impact on Neurotransmitter Release: It has been shown to influence the release of serotonin and norepinephrine, which are critical for mood regulation.
  • Receptor Binding Studies: Detailed receptor binding assays have demonstrated its affinity for multiple serotonin receptor subtypes, providing insights into its multimodal action profile .

Several compounds share structural or functional similarities with 3-Bromo-vortioxetine hydrobromide. These include:

Compound NameStructural FeaturesUnique Properties
VortioxetineBase structure without bromineApproved antidepressant used for major depressive disorder
DuloxetineSerotonin-norepinephrine reuptake inhibitorDual action on serotonin and norepinephrine systems
EscitalopramSelective serotonin reuptake inhibitorHighly selective for serotonin receptors
AgomelatineMelatonergic antidepressantModulates melatonin receptors alongside serotonin receptors

Uniqueness of 3-Bromo-vortioxetine Hydrobromide:
The presence of the bromine atom at the third position differentiates it from vortioxetine and enhances its receptor binding profile, potentially leading to improved efficacy and reduced side effects compared to traditional antidepressants like duloxetine or escitalopram .

Dates

Modify: 2023-07-20

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